2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
The compound 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a structurally complex acetamide derivative. Its key features include:
- A tetrahydrothiophene-1,1-dioxide moiety, which introduces a sulfone group, enhancing metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .
- A 4-chloro-2-methylphenoxy substituent, which may influence electronic properties and receptor binding interactions .
Properties
Molecular Formula |
C23H28ClNO4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H28ClNO4S/c1-16(2)19-6-4-18(5-7-19)13-25(21-10-11-30(27,28)15-21)23(26)14-29-22-9-8-20(24)12-17(22)3/h4-9,12,16,21H,10-11,13-15H2,1-3H3 |
InChI Key |
KWDPTVPOPLKFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid .
In the next step, the phenoxyacetic acid derivative is coupled with 1,1-dioxidotetrahydrothiophene-3-amine under specific reaction conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenoxy compounds.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes critical structural differences and inferred properties of the target compound and its analogs:
Key Findings from Structural Comparisons
Role of the Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound replaces sulfur-containing heterocycles (e.g., thiazole in or thiadiazole in ).
Substituent Effects on Bioactivity: The 4-chloro-2-methylphenoxy group in the target compound contrasts with 2-methoxyphenoxy () or 2-fluorophenoxy (). Chlorine’s electron-withdrawing nature and methyl’s steric hindrance may optimize binding to hydrophobic enzyme pockets compared to electron-donating methoxy groups.
This property is critical for compounds targeting intracellular pathways .
Cytotoxic Potential vs. Herbicidal Activity: While thiadiazole-containing analogs () exhibit anticancer activity, simpler chloroacetamides () are herbicides. The target compound’s complexity may redirect its application toward therapeutic rather than agrochemical uses.
Data-Driven Insights
- Anticancer Activity: Compound 7d from (fluoro-phenoxy derivative) showed IC₅₀ = 1.8 µM on Caco-2 cells, highlighting the impact of halogen substituents. The target’s chloro-methylphenoxy group may offer similar potency but requires empirical validation .
- Crystallography and Solubility: notes that hydrogen bonding in acetamide derivatives dictates crystal packing. The target’s sulfone group may reduce crystallinity compared to thiazole analogs, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
